2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15600022
Molecular Formula: C28H31N5O2S2
Molecular Weight: 533.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H31N5O2S2 |
|---|---|
| Molecular Weight | 533.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C28H31N5O2S2/c1-4-20(3)33-27(35)23(37-28(33)36)16-22-25(29-24-11-10-19(2)17-32(24)26(22)34)31-14-12-30(13-15-31)18-21-8-6-5-7-9-21/h5-11,16-17,20H,4,12-15,18H2,1-3H3/b23-16- |
| Standard InChI Key | PKINDBXGYDXYSB-KQWNVCNZSA-N |
| Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Introduction
Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, Z-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-sec-butyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture . The molecular formula C<sub>27</sub>H<sub>29</sub>N<sub>5</sub>O<sub>2</sub>S<sub>2</sub> corresponds to a molecular weight of 531.68 g/mol, calculated from its constituent atoms: carbon (61.00%), hydrogen (5.50%), nitrogen (13.18%), oxygen (6.02%), and sulfur (12.07%) .
| Property | Value |
|---|---|
| Molecular Formula | C<sub>27</sub>H<sub>29</sub>N<sub>5</sub>O<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 531.68 g/mol |
| Key Functional Groups | Pyrimidinone, Thiazolidinone, Piperazine |
Functional Groups and Core Structures
The molecule integrates three critical domains:
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Pyrido[1,2-a]pyrimidin-4-one Core: A bicyclic system combining pyridine and pyrimidine rings, which confers rigidity and π-stacking capability .
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Thiazolidinone Moiety: A five-membered ring containing sulfur and nitrogen atoms, known for modulating electronic interactions and biological activity .
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Benzylpiperazine Substituent: A lipophilic group enhancing blood-brain barrier permeability and receptor binding .
The Z-configuration of the exocyclic double bond between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties is critical for maintaining planar conjugation, influencing both reactivity and target affinity .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general strategies involve multi-step condensation and cyclization reactions:
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Formation of Pyrido[1,2-a]pyrimidin-4-one: Achieved via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions .
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Introduction of Benzylpiperazine: Employing nucleophilic aromatic substitution at the C2 position using 4-benzylpiperazine .
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Thiazolidinone Conjugation: A Knoevenagel condensation between the pyrimidinone aldehyde and 3-sec-butyl-2-thioxothiazolidin-4-one under basic conditions .
Key Intermediate Compounds
Critical intermediates include:
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3-Formyl-2-(4-benzylpiperazin-1-yl)-7-methylpyrido[1,2-a]pyrimidin-4-one: Generated via Vilsmeier-Haack formylation.
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3-sec-Butyl-2-thioxothiazolidin-4-one: Synthesized through cyclization of sec-butylamine with carbon disulfide and chloroacetic acid .
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (≤0.1 mg/mL at 25°C) due to its lipophilic benzylpiperazine and sec-butyl groups. Calculated logP (ClogP) values of 4.2 suggest high membrane permeability, aligning with Lipinski’s rule criteria for drug-likeness .
| Parameter | Value |
|---|---|
| Aqueous Solubility | <0.1 mg/mL |
| logP (ClogP) | 4.2 |
| Hydrogen Bond Donors | 1 |
Stability Profile
Stability studies indicate susceptibility to photodegradation, necessitating storage in amber vials at -20°C. Hydrolytic degradation occurs under alkaline conditions (pH >9), cleaving the thiazolidinone ring .
Pharmacological Profile
Mechanism of Action
While specific target data are unavailable, structural analogs suggest dual inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), mediated by the thiazolidinone and piperazine groups, respectively . The Z-configuration optimizes steric complementarity with enzyme active sites .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The thiazolidinone sulfur atom undergoes S-alkylation with methyl iodide, yielding sulfonium intermediates that enhance aqueous solubility .
Oxidation Reactions
Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the thioxo group to a sulfone, altering electronic properties and bioactivity .
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as a lead structure for developing:
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Dual COX-2/PDE4 Inhibitors: For treating rheumatoid arthritis.
Structure-Activity Relationship (SAR) Studies
Modifications at the C7 methyl group and sec-butyl chain have been explored to optimize potency and metabolic stability .
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